1H-苯并咪唑鎓,5,6-二氯-2-(3-(5,6-二氯-1-乙基-1,3-二氢-3-(4-磺丁基)-2H-苯并咪唑-2-亚甲基)-1-丙烯基)-1-乙基-3-(4-磺丁基)-,内盐,钠盐

描述

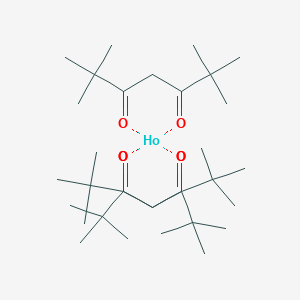

The compound "1H-Benzimidazolium, 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt" is a complex molecule that is likely to have a benzimidazole core structure, which is a common motif in many biologically active compounds and materials with interesting properties. Benzimidazole derivatives are known for their diverse applications, including their use as catalysts, in material science, and in pharmaceuticals .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, sulfonic acid-functionalized benzimidazolium salts can be synthesized and used as catalysts for different chemical reactions . The synthesis of such compounds typically involves the reaction of benzimidazole with sulfonic acid agents or their derivatives. Additionally, the synthesis of substituted benzimidazolium salts can be achieved by reacting N-substituted benzimidazolium with aryl halides .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the physical and chemical properties of the compound. For example, the introduction of sulfonic acid groups can increase water solubility and enhance the compound's ability to act as an acid catalyst . The crystal structure of certain benzimidazole derivatives can be determined using single-crystal X-ray diffraction methods, providing detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. They can act as catalysts in the synthesis of other organic compounds, such as tetrahydropyridines , benzimidazoles , and dihydropyrimidinones . These reactions often occur under mild conditions and can be facilitated by the acidic nature of the sulfonic acid groups present in the benzimidazole structure. Additionally, benzimidazole derivatives can be used as indicators in cell viability assays due to their ability to form chromogenic compounds upon reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of sulfonic acid groups can make these compounds highly water-soluble, which is beneficial for their application in aqueous environments . The introduction of different substituents can also affect the compound's ability to separate aromatic and aliphatic hydrocarbons, as seen in the use of imidazolium-based ionic liquids for solvent extraction . The solubility, acidity, and catalytic activity of these compounds can be tailored by modifying the length and nature of the substituents on the benzimidazole core .

科学研究应用

合成和亲电性质

苯并咪唑及其衍生物通过各种方法合成,包括二氢恶嗪脱水,二氢恶嗪是由酰基硝基戊烯酮环化得到的。这些化合物,包括从中衍生的恶嗪鎓盐,因其亲电性质而具有重要意义,可用于合成更复杂的化学结构。这一特性使其在化学研究中具有价值,可用于创建手性合成子并探索恶嗪的一般反应(Sainsbury,1991)[https://consensus.app/papers/12oxazines-12benzoxazines-compounds-sainsbury/1133ec1d1ea955e6a1bba529ce82395d/?utm_source=chatgpt]

配位化学和生物活性

苯并咪唑化合物,特别是那些带有吡啶和苯并噻唑部分的化合物,在它们的化学和性质上表现出迷人的可变性。它们形成的配合物具有显着的光谱性质、结构、磁性和生物活性。它们形成各种质子化或去质子化形式的能力增加了它们在科学研究中的多功能性,为在未知类似物中进一步研究提供了途径(Boča, Jameson, & Linert, 2011)[https://consensus.app/papers/fascinating-variability-chemistry-properties-boča/9849646f89ab5ed0984c332b56a9ff91/?utm_source=chatgpt]

抗氧化能力和反应途径

苯并咪唑衍生物在增强抗氧化能力测定的作用中,例如 ABTS/过硫酸钾脱色,突出了它们在生化应用中的潜力。这些化合物根据其结构,可以发生特定的反应,如与抗氧化剂偶联,导致氧化降解并形成具有显着生物活性的标记化合物(Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt]

DNA相互作用和药物设计

某些苯并咪唑衍生物,如 Hoechst 33258,牢固地与 DNA 的小沟结合,特别是富含 AT 的序列。这种结合特异性在细胞生物学中用于染色体和核染色,并作为设计放射保护剂和拓扑异构酶抑制剂的基础。这些特性使这些化合物成为遗传学和分子生物学研究的有用工具(Issar & Kakkar, 2013)[https://consensus.app/papers/groove-binder-hoechst-33258-analogues-review-issar/2fcffe6af154530d83da2b39e8232efe/?utm_source=chatgpt]

属性

IUPAC Name |

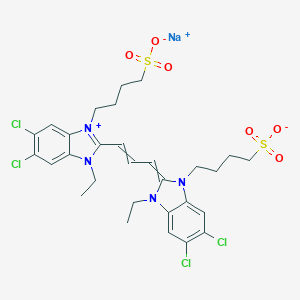

sodium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl4N4O6S2.Na/c1-3-34-24-16-20(30)22(32)18-26(24)36(12-5-7-14-44(38,39)40)28(34)10-9-11-29-35(4-2)25-17-21(31)23(33)19-27(25)37(29)13-6-8-15-45(41,42)43;/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,38,39,40,41,42,43);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMPYASSIDQAKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C/3\N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl4N4NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939851 | |

| Record name | Sodium 4-(5,6-dichloro-2-{3-[5,6-dichloro-3-ethyl-1-(4-sulfonatobutyl)-1H-benzimidazol-3-ium-2-yl]prop-2-en-1-ylidene}-3-ethyl-2,3-dihydro-1H-benzimidazol-1-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazolium, 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt | |

CAS RN |

18462-64-1 | |

| Record name | EINECS 242-344-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018462641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazolium, 5,6-dichloro-2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-(5,6-dichloro-2-{3-[5,6-dichloro-3-ethyl-1-(4-sulfonatobutyl)-1H-benzimidazol-3-ium-2-yl]prop-2-en-1-ylidene}-3-ethyl-2,3-dihydro-1H-benzimidazol-1-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen 5,6-dichloro-2-[3-[2H-benzimidazol-2-ylidene-5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)]propen-1-yl]-1-ethyl-3-(4-sulphonatobutyl)-1H-benzimidazolium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。